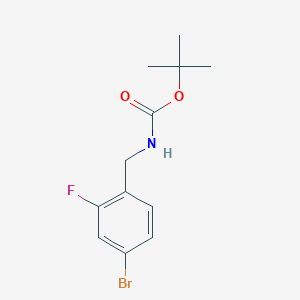

Tert-butyl 4-bromo-2-fluorobenzylcarbamate

Description

BenchChem offers high-quality Tert-butyl 4-bromo-2-fluorobenzylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-bromo-2-fluorobenzylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(4-bromo-2-fluorophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)6-10(8)14/h4-6H,7H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYUGOHKMHFOMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30700586 | |

| Record name | tert-Butyl [(4-bromo-2-fluorophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864262-97-5 | |

| Record name | tert-Butyl [(4-bromo-2-fluorophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-bromo-2-fluorobenzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular entities are paramount. Arylmethylamines and their carbamate-protected derivatives serve as critical building blocks in the construction of a diverse array of biologically active compounds. This technical guide focuses on Tert-butyl 4-bromo-2-fluorobenzylcarbamate, a halogenated and Boc-protected benzylamine derivative. Its unique substitution pattern offers medicinal chemists a versatile scaffold for introducing key pharmacophoric elements and modulating physicochemical properties. This document provides a comprehensive overview of its physical and chemical characteristics, a detailed synthetic pathway with an emphasis on the causality behind experimental choices, and a discussion of its potential applications in the development of new therapeutic agents.

Physicochemical Properties

Tert-butyl 4-bromo-2-fluorobenzylcarbamate, with the chemical formula C₁₂H₁₅BrFNO₂ and a molecular weight of 304.15 g/mol , is a key intermediate in organic synthesis.[1] While extensive experimental data on its physical properties are not widely published, its characteristics can be inferred from its structure and data for analogous compounds.

Table 1: Physicochemical Properties of Tert-butyl 4-bromo-2-fluorobenzylcarbamate

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(4-bromo-2-fluorophenyl)methyl]carbamate | [1] |

| CAS Number | 864262-97-5 | [1] |

| Molecular Formula | C₁₂H₁₅BrFNO₂ | [1] |

| Molecular Weight | 304.15 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred |

Synthesis and Mechanistic Insights

The synthesis of Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a two-step process commencing with the reduction of a commercially available benzonitrile, followed by the protection of the resulting primary amine. This approach is favored for its efficiency and the high purity of the final product.

Step 1: Synthesis of (4-Bromo-2-fluorophenyl)methanamine

The initial step involves the reduction of 4-bromo-2-fluorobenzonitrile to (4-bromo-2-fluorophenyl)methanamine. Borane-tetrahydrofuran complex (BH₃·THF) is the reducing agent of choice for this transformation due to its high selectivity for the nitrile group, minimizing side reactions.

Experimental Protocol:

-

A solution of 4-bromo-2-fluorobenzonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C using an ice bath.

-

A solution of borane-tetrahydrofuran complex (typically a 1 M solution in THF, 3 equivalents) is added dropwise to the stirred nitrile solution. The slow addition is crucial to control the exothermic reaction.

-

The reaction mixture is stirred at 0 °C for 20 minutes and then allowed to warm to room temperature, where it is stirred for an additional 16 hours to ensure complete conversion.

-

The reaction is quenched by the slow, dropwise addition of methanol at 0 °C. This step is critical for the safe decomposition of any unreacted borane complex.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between a 1 M aqueous solution of sodium hydroxide and ethyl acetate. The use of a basic aqueous solution ensures that the amine product is in its free base form and readily extracted into the organic layer.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (4-bromo-2-fluorophenyl)methanamine as a yellow oil.[2]

Diagram 1: Synthesis of (4-Bromo-2-fluorophenyl)methanamine

Caption: Workflow for the reduction of 4-bromo-2-fluorobenzonitrile.

Step 2: Boc Protection of (4-Bromo-2-fluorophenyl)methanamine

The second step is the protection of the primary amine of (4-bromo-2-fluorophenyl)methanamine with a tert-butoxycarbonyl (Boc) group. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this purpose, offering high yields and clean reaction profiles. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct.

Experimental Protocol:

-

(4-Bromo-2-fluorophenyl)methanamine (1 equivalent) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

A base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), is added to the solution.

-

Di-tert-butyl dicarbonate (1.1 equivalents) dissolved in the same solvent is added dropwise to the stirred amine solution at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford Tert-butyl 4-bromo-2-fluorobenzylcarbamate.

Diagram 2: Boc Protection of the Primary Amine

Caption: Workflow for the Boc protection of the synthesized amine.

Spectral Analysis (Predicted)

¹H NMR:

-

tert-Butyl group: A sharp singlet at approximately 1.4-1.5 ppm, integrating to 9 protons.

-

Methylene group (-CH₂-): A doublet at around 4.2-4.4 ppm, integrating to 2 protons, coupled to the N-H proton.

-

Amine proton (-NH-): A broad singlet or triplet at approximately 4.8-5.2 ppm, integrating to 1 proton.

-

Aromatic protons: A set of multiplets in the aromatic region (approximately 7.1-7.5 ppm), corresponding to the three protons on the substituted benzene ring.

¹³C NMR:

-

tert-Butyl carbons: A signal for the quaternary carbon around 79-81 ppm and a signal for the methyl carbons around 28 ppm.

-

Methylene carbon (-CH₂-): A signal in the range of 40-45 ppm.

-

Carbonyl carbon (-C=O): A signal around 155-157 ppm.

-

Aromatic carbons: Six distinct signals in the aromatic region (approximately 115-160 ppm), with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.

Mass Spectrometry:

The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of similar intensity, which is characteristic of a monobrominated compound. Common fragmentation patterns would include the loss of the tert-butyl group ([M-57]⁺) and the loss of the entire Boc group.

Safety and Handling

Specific safety data for Tert-butyl 4-bromo-2-fluorobenzylcarbamate is not available. However, based on the safety information for the structurally related compound, tert-butyl 4-bromo-2-fluorobenzoate, it is prudent to handle this compound with care. It is likely to cause skin and eye irritation and may cause respiratory irritation.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, such as a fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

Applications in Drug Discovery

Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a valuable building block in drug discovery due to its trifunctional nature. The Boc-protected amine provides a latent nucleophilic center that can be deprotected under acidic conditions for further elaboration. The bromo and fluoro substituents on the aromatic ring offer several strategic advantages:

-

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

-

Metabolic Stability: The fluorine atom can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atom can influence the pKa of nearby functional groups.

-

Orthogonal Reactivity: The bromo group can be utilized in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity, while the rest of the molecule remains intact.

This combination of features makes Tert-butyl 4-bromo-2-fluorobenzylcarbamate an attractive starting material for the synthesis of inhibitors, receptor antagonists, and other biologically active molecules in therapeutic areas such as oncology, infectious diseases, and neuroscience.

References

-

PubChem. (4-Bromo-2-fluorophenyl)methanamine. [Link]

-

PubChem. Tert-butyl 4-bromo-2-fluorobenzylcarbamate. [Link]

Sources

A Technical Guide to Tert-butyl 4-bromo-2-fluorobenzylcarbamate (CAS 864262-97-5): A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated and Brominated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a cornerstone of rational drug design. These elements can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. Tert-butyl 4-bromo-2-fluorobenzylcarbamate, a synthetically versatile building block, embodies this principle. Its structure, featuring a Boc-protected amine, a fluorine atom, and a bromine atom on a benzyl ring, offers a unique combination of functionalities that are highly sought after in the synthesis of complex therapeutic agents. This guide provides an in-depth technical overview of its synthesis, properties, and critical applications, with a particular focus on its role in the development of targeted cancer therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of Tert-butyl 4-bromo-2-fluorobenzylcarbamate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 864262-97-5 | PubChem[1] |

| Molecular Formula | C₁₂H₁₅BrFNO₂ | PubChem[1] |

| Molecular Weight | 304.16 g/mol | PubChem[1] |

| IUPAC Name | tert-butyl N-[(4-bromo-2-fluorophenyl)methyl]carbamate | PubChem[1] |

| Appearance | White to off-white solid (typical) | N/A |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | N/A |

Synthesis and Characterization: A Representative Protocol

The synthesis of Tert-butyl 4-bromo-2-fluorobenzylcarbamate is typically achieved through the protection of the primary amine of 4-bromo-2-fluorobenzylamine with a tert-butyloxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis, valued for its high efficiency and the stability of the resulting carbamate.

Experimental Protocol: Boc Protection of 4-bromo-2-fluorobenzylamine

This protocol is a representative procedure based on established methods for the Boc protection of primary amines.

Materials:

-

4-bromo-2-fluorobenzylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-2-fluorobenzylamine (1.0 eq) in dichloromethane.

-

To this solution, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization:

The structure and purity of the synthesized Tert-butyl 4-bromo-2-fluorobenzylcarbamate can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the presence of the Boc group and the aromatic protons of the 4-bromo-2-fluorobenzyl moiety.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Application in Drug Discovery: A Key Building Block for PARP Inhibitors

The 4-bromo-2-fluorobenzyl moiety is a key pharmacophore in a number of potent and selective enzyme inhibitors. A prominent application of Tert-butyl 4-bromo-2-fluorobenzylcarbamate is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.

Case Study: Synthesis of Talazoparib

Talazoparib (BMN-673) is a highly potent PARP inhibitor approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated HER2-negative locally advanced or metastatic breast cancer. The synthesis of Talazoparib utilizes a 4-fluoro-2-(hydrazonomethyl)benzoyl-containing fragment which can be derived from precursors containing the 4-bromo-2-fluorobenzyl structure. The bromine atom serves as a handle for further synthetic transformations, such as cross-coupling reactions, to construct the complex heterocyclic core of the drug.

The PARP1 Signaling Pathway and the Mechanism of PARP Inhibitors

PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.

When PARP is inhibited, SSBs are not repaired and accumulate, leading to the collapse of replication forks and the formation of DSBs. In normal cells, these DSBs can be repaired by the intact HR pathway. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and ultimately cell death. This concept is known as synthetic lethality.

Safety and Handling

Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Identification: May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a valuable and versatile building block in the synthesis of complex pharmaceutical agents. Its unique combination of a protected amine and halogenated aromatic ring provides medicinal chemists with a powerful tool for constructing novel molecular architectures with tailored biological activities. The critical role of this intermediate in the synthesis of potent PARP inhibitors like Talazoparib underscores its significance in the development of targeted cancer therapies. As drug discovery continues to advance, the demand for such strategically functionalized building blocks is expected to grow, further solidifying the importance of Tert-butyl 4-bromo-2-fluorobenzylcarbamate in the pharmaceutical industry.

References

-

PubChem. Tert-butyl 4-bromo-2-fluorobenzylcarbamate. [Link]

- Wang, B., Chu, D., Feng, Y., Shen, Y., Aoyagi-Scharber, M., & Post, L. E. (2016). Discovery of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335–357.

- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158.

- ChemScene. Safety Data Sheet for tert-Butyl N-[(4-bromo-2-fluoro-phenyl)methyl]carbamate. (A specific URL from a supplier would be cited here in a real-world scenario).

Sources

A Comprehensive Technical Guide to the Synthesis of Tert-butyl 4-bromo-2-fluorobenzylcarbamate

Abstract

Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a pivotal building block in contemporary medicinal chemistry and drug development. Its utility stems from the unique combination of a metabolically robust 2-fluoro-4-bromophenyl moiety and a versatile Boc-protected amine, which serves as a handle for subsequent synthetic transformations. This guide provides an in-depth examination of a reliable and efficient two-step synthetic pathway to this compound, commencing from 4-bromo-2-fluorobenzaldehyde. The chosen route proceeds via a reductive amination to form the key benzylamine intermediate, followed by a standard N-Boc protection. This document furnishes detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of experimental choices, designed for researchers, chemists, and professionals in the field of organic synthesis and drug discovery.

Introduction: Strategic Importance in Synthesis

The design of complex organic molecules, particularly active pharmaceutical ingredients (APIs), relies on the availability of well-defined and functionalized building blocks. Tert-butyl 4-bromo-2-fluorobenzylcarbamate (CAS No. 864262-97-5) is one such critical intermediate.[1][2] The structural features of this molecule are strategically significant:

-

4-Bromo Substituent: The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity and build the carbon skeleton of a target molecule.

-

2-Fluoro Substituent: The fluorine atom, positioned ortho to the benzyl group, can profoundly influence the molecule's properties. It can modulate the pKa of adjacent functional groups, enhance metabolic stability by blocking potential sites of oxidation, and improve binding affinity to biological targets through favorable electrostatic interactions.

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions (e.g., basic, nucleophilic, and reductive conditions) and its straightforward removal under moderately acidic conditions.[3][4] This orthogonality allows chemists to perform extensive modifications at other parts of the molecule before revealing the primary amine for subsequent reactions.[5]

This guide focuses on a robust and scalable synthetic sequence that is both high-yielding and amenable to standard laboratory settings.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule reveals a straightforward two-step approach. The carbamate linkage is disconnected to reveal the primary amine, 4-bromo-2-fluorobenzylamine. This amine can, in turn, be derived from the corresponding aldehyde, 4-bromo-2-fluorobenzaldehyde, through a reductive amination process. This strategy is advantageous as it utilizes commercially available or readily accessible starting materials.

Caption: Retrosynthetic pathway for the target carbamate.

Elucidation of the Synthetic Pathway

The forward synthesis is executed in two principal stages: the formation of the key amine intermediate followed by its protection.

Stage 1: Synthesis of 4-Bromo-2-fluorobenzylamine via Reductive Amination

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and operational simplicity.[6][7] The process involves the in-situ formation of an imine from an aldehyde and an ammonia source, which is then immediately reduced to the corresponding primary amine.

Mechanism & Rationale: The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of 4-bromo-2-fluorobenzaldehyde. This is followed by dehydration to yield a transient imine intermediate. A selective reducing agent, present in the reaction mixture, then reduces the C=N double bond to afford the primary amine.[8] The choice of reducing agent is critical; it must be potent enough to reduce the imine but mild enough to avoid significant reduction of the starting aldehyde. Sodium borohydride (NaBH₄) is a common and cost-effective choice for this transformation.

The precursor, 4-bromo-2-fluorobenzaldehyde, is a versatile compound used in the synthesis of various pharmaceuticals and agrochemicals.[9] It can be synthesized through methods such as the metal-halogen exchange of 1,4-dibromo-2-fluorobenzene followed by formylation with DMF.[10]

Stage 2: N-Boc Protection of 4-Bromo-2-fluorobenzylamine

The protection of the newly synthesized amine is achieved using di-tert-butyl dicarbonate (Boc₂O), commonly known as Boc anhydride. This is a near-quantitative and clean reaction, making it a preferred method in multistep synthesis.[11][12]

Mechanism & Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom on 4-bromo-2-fluorobenzylamine attacks one of the carbonyl carbons of the Boc anhydride.[13] The resulting tetrahedral intermediate collapses, leading to the formation of the stable N-Boc carbamate. The byproducts of this reaction are gaseous carbon dioxide and tert-butanol (from the protonation of the tert-butoxide leaving group), which are easily removed from the reaction mixture, simplifying the product work-up.[13][14] The reaction is often performed in the presence of a mild base, such as triethylamine (Et₃N) or sodium bicarbonate, to neutralize the proton released from the amine, driving the reaction to completion.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-fluorobenzylamine

Materials:

-

4-Bromo-2-fluorobenzaldehyde

-

Ammonium hydroxide solution (e.g., 28-30% NH₃ in H₂O)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-fluorobenzaldehyde (1.0 eq) in methanol (approx. 0.2–0.5 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

To the cooled solution, add ammonium hydroxide solution (5.0–10.0 eq) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature.

-

Slowly add sodium borohydride (1.5–2.0 eq) portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C. Vigorous gas evolution (hydrogen) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2–4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between dichloromethane and water. Separate the layers and extract the aqueous phase twice more with dichloromethane.

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2-fluorobenzylamine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Synthesis of Tert-butyl 4-bromo-2-fluorobenzylcarbamate

Materials:

-

4-Bromo-2-fluorobenzylamine (from Protocol 1)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Deionized water

-

Ethyl Acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the crude 4-bromo-2-fluorobenzylamine (1.0 eq) in THF or DCM (approx. 0.2–0.5 M).

-

Add triethylamine (1.2 eq) to the solution.

-

In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of the same solvent.

-

Add the Boc₂O solution dropwise to the amine solution at room temperature. The reaction is typically exothermic.

-

Stir the reaction mixture at room temperature for 2–6 hours. Monitor the completion of the reaction by TLC.

-

Work-up: Once the starting amine is consumed, quench the reaction with deionized water.

-

If THF was used, remove it under reduced pressure. Dilute the residue with ethyl acetate and water.

-

Separate the organic layer. Wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically a solid or a thick oil. It can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure Tert-butyl 4-bromo-2-fluorobenzylcarbamate.

Quantitative Data Summary & Workflow

The following table summarizes the typical stoichiometry and conditions for the synthesis.

| Parameter | Stage 1: Reductive Amination | Stage 2: Boc Protection |

| Starting Material | 4-Bromo-2-fluorobenzaldehyde | 4-Bromo-2-fluorobenzylamine |

| Key Reagents | NH₄OH, NaBH₄ | Di-tert-butyl dicarbonate (Boc₂O), Et₃N |

| Equivalents (Key Reagents) | 5.0-10.0 (NH₄OH), 1.5-2.0 (NaBH₄) | 1.1 (Boc₂O), 1.2 (Et₃N) |

| Solvent | Methanol or Ethanol | THF or DCM |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Typical Reaction Time | 2–5 hours | 2–6 hours |

| Typical Yield | 80–95% | 90–98% |

graph TD { A[Start: 4-Bromo-2-fluorobenzaldehyde] --> B{Reductive Amination}; B -- "1. NH4OH, MeOH, 0°C 2. NaBH4" --> C[Intermediate: 4-Bromo-2-fluorobenzylamine]; C --> D{N-Boc Protection}; D -- "Boc2O, Et3N, THF" --> E[Final Product: Tert-butyl 4-bromo-2-fluorobenzylcarbamate];subgraph "Workflow" A; B; C; D; E; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,color:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,color:#202124 style E fill:#4285F4,stroke:#202124,stroke-width:1px,color:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:1px,color:#202124 style D fill:#34A853,stroke:#202124,stroke-width:1px,color:#202124

}

Caption: Overall synthetic workflow from aldehyde to final product.

Safety Considerations

-

Halogenated Compounds: Organobromine compounds can be irritants and should be handled in a well-ventilated fume hood.

-

Sodium Borohydride: This reagent is flammable and reacts with water and acids to produce flammable hydrogen gas. Additions should be performed slowly and in a controlled manner.

-

Di-tert-butyl dicarbonate: Boc anhydride is an irritant and moisture-sensitive.[11]

-

Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of Tert-butyl 4-bromo-2-fluorobenzylcarbamate is efficiently achieved through a reliable two-stage process involving reductive amination of 4-bromo-2-fluorobenzaldehyde, followed by N-Boc protection of the resulting benzylamine. This methodology is characterized by high yields, mild reaction conditions, and straightforward purification procedures, making it highly suitable for both academic research and industrial-scale production. The resulting product is a valuable and versatile intermediate, poised for use in the synthesis of a diverse range of complex molecules for pharmaceutical and materials science applications.

References

- Ningbo Inno Pharmchem Co., Ltd. (2025). 4-Bromo-2-fluorobenzaldehyde: Comprehensive Overview and Applications.

- ChemicalBook. (2025). 4-Bromo-2-fluorobenzaldehyde | 57848-46-1.

- ChemicalBook. (n.d.). 4-BROMO-2-FLUOROBENZALDEHYDE DIMETHYL ACETAL synthesis.

- ChemicalBook. (n.d.). 4-Bromo-2-fluorobenzyl bromide synthesis.

- ChemicalBook. (2025). 4-Bromo-2-fluorobenzyl bromide | 76283-09-5.

- Guidechem. (2024). How can 4-bromo-fluorobenzyl bromide be synthesized?.

- ChemicalBook. (n.d.). 4-BROMO-2-FLUOROBENZYLAMINE synthesis.

- ScienceDirect. (2025). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate.

- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.

- Benchchem. (n.d.). 4-Bromobenzylamine | 3959-07-7.

- ChemicalBook. (n.d.). 4-Bromobenzylamine synthesis.

- Benchchem. (n.d.). An In-depth Technical Guide to 4-Fluorobenzyl Bromide: Properties, Synthesis, and Reactivity.

- GlobalSpec. (n.d.). The Role of 4-Bromo-2-fluorobenzyl Bromide in Modern Synthesis.

- Echemi. (2024). A Better Understanding of Di Tert Butyl Dicarbonate.

- Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE.

- Google Patents. (n.d.). US6340773B1 - Preparation of halogenated primary amines.

- Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine....

- J&K Scientific LLC. (2025). BOC Protection and Deprotection.

- Guidechem. (n.d.). What is the synthesis method of 4-Fluorobenzylamine?.

- BroadPharm. (n.d.). Boc.

- Appretech Scientific Limited. (n.d.). tert-butyl (4-bromo-2-fluorobenzyl)carbamate.

- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

- Thermo Scientific Chemicals. (n.d.). 4-bromo-2-fluorobenzylamine, 98% 5 g.

- PubChem. (n.d.). Tert-butyl 4-bromo-2-fluorobenzylcarbamate.

- PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile.

- BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.

- Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines.

- CymitQuimica. (n.d.). CAS 105942-08-3: 4-Bromo-2-fluorobenzonitrile.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- ChemicalBook. (2025). 4-Bromo-2-fluorobenzonitrile | 105942-08-3.

- Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorobenzonitrile | 105942-08-3.

- PubChem. (n.d.). tert-Butyl 4-bromo-2-fluorobenzoate.

- ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.

- Sigma-Aldrich. (n.d.). tert-Butyl 2-bromo-4-fluorobenzoate | 951884-50-7.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Bromo-2-fluorobenzonitrile | 105942-08-3.

Sources

- 1. appretech.com [appretech.com]

- 2. Tert-butyl 4-bromo-2-fluorobenzylcarbamate | C12H15BrFNO2 | CID 53432589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. Boc | BroadPharm [broadpharm.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 8. ias.ac.in [ias.ac.in]

- 9. 4-Bromo-2-fluorobenzaldehyde | 57848-46-1 [chemicalbook.com]

- 10. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 11. echemi.com [echemi.com]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

- 13. jk-sci.com [jk-sci.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Navigating the Procurement of Tert-butyl 4-bromo-2-fluorobenzylcarbamate: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Sourcing, Specification, and Application of a Key Synthetic Building Block.

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel molecular entities. Tert-butyl 4-bromo-2-fluorobenzylcarbamate (CAS No. 864262-97-5) has emerged as a valuable reagent, offering a versatile scaffold for the introduction of a substituted benzylamine moiety. This guide provides a comprehensive technical overview for researchers on the procurement, evaluation, and application of this important synthetic intermediate.

The Strategic Importance of Tert-butyl 4-bromo-2-fluorobenzylcarbamate in Synthesis

Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a bifunctional molecule of significant interest in organic synthesis. Its structure incorporates several key features that render it a valuable tool for the construction of complex molecules:

-

A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable, yet readily cleavable, handle for the latent primary amine. This allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the amine functionality. The Boc group is generally stable to most nucleophiles and bases, offering a degree of orthogonality in multi-step syntheses[1].

-

An Aryl Bromide: The bromine atom on the phenyl ring serves as a versatile functional group for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the facile introduction of diverse substituents at this position, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

-

A Fluorine Substituent: The presence of a fluorine atom ortho to the benzyl group can significantly influence the physicochemical and metabolic properties of the final compound. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pKa.

These features make Tert-butyl 4-bromo-2-fluorobenzylcarbamate a key intermediate in the synthesis of a variety of bioactive molecules, including substituted benzamides which have shown potential as anti-inflammatory agents[2][3][4].

Supplier Landscape and Procurement Considerations

A critical aspect of utilizing Tert-butyl 4-bromo-2-fluorobenzylcarbamate is the reliable sourcing of high-quality material. Several chemical suppliers offer this compound, and researchers should consider the following factors when making a purchasing decision:

| Supplier | Purity Specification | Availability | Notes |

| BLD Pharm | >95% | Inquire | Offers a range of related building blocks. |

| Appretech Scientific | 98% min | Inquire | Specializes in preclinical candidate compounds and pharmaceutical intermediates[5][6]. |

| King-Pharm | Inquire | In Stock, Ready to Ship | Provides basic product properties[3][7][8]. |

| PubChem Vendors | Varies | Varies | PubChem lists multiple potential suppliers for this compound[5]. |

Key Purchasing Considerations:

-

Purity and Characterization: Always request a Certificate of Analysis (CoA) for the specific lot you are purchasing. The CoA should provide evidence of purity (typically by HPLC and/or NMR) and confirm the identity of the compound.

-

Consistency: For long-term research projects, batch-to-batch consistency is crucial. Inquire about the supplier's quality control processes.

-

Availability and Lead Times: For time-sensitive projects, confirm the stock status and estimated delivery time.

-

Technical Support: A reliable supplier should be able to provide technical support regarding the handling, storage, and use of their products.

Quality Control and In-House Verification

Upon receipt of Tert-butyl 4-bromo-2-fluorobenzylcarbamate, it is prudent to perform in-house quality control to verify the identity and purity of the material. The following analytical techniques are recommended:

Recommended Analytical Methods

-

¹H NMR Spectroscopy: This is a fundamental technique to confirm the structure of the molecule. The spectrum should be consistent with the expected chemical shifts and coupling patterns for the aromatic, benzylic, and Boc protons.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the compound. A reverse-phase method with UV detection is typically suitable.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Representative Analytical Protocol: HPLC-UV Method

The following is a general HPLC-UV method that can be adapted for the analysis of Tert-butyl 4-bromo-2-fluorobenzylcarbamate. Method optimization may be required.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 220 nm. The benzylamine moiety has UV absorbance maxima around 206 nm and 256 nm[1].

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Synthetic Applications and Experimental Protocols

The primary utility of Tert-butyl 4-bromo-2-fluorobenzylcarbamate lies in its role as a building block for more complex molecules. The following sections outline a potential synthetic workflow.

Conceptual Synthetic Workflow

The following diagram illustrates a common synthetic strategy employing Tert-butyl 4-bromo-2-fluorobenzylcarbamate.

Caption: A typical synthetic workflow starting from Tert-butyl 4-bromo-2-fluorobenzylcarbamate.

Experimental Protocol: Amide Synthesis (Illustrative Example)

The following is an illustrative protocol for the synthesis of a substituted benzamide, a class of compounds with potential anti-inflammatory activity[2][3][4]. This protocol is based on general amide coupling procedures and should be optimized for specific substrates.

Step 1: Suzuki Coupling (Illustrative)

-

To a solution of Tert-butyl 4-bromo-2-fluorobenzylcarbamate (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added the desired aryl boronic acid (1.2 eq) and a base such as potassium carbonate (2.0 eq).

-

The mixture is degassed with argon or nitrogen.

-

A palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), is added, and the reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Step 2: Boc Deprotection

-

The purified product from Step 1 is dissolved in a suitable solvent such as dichloromethane (DCM).

-

An excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane is added, and the reaction is stirred at room temperature for 1-4 hours.

-

The solvent and excess acid are removed under reduced pressure to yield the corresponding primary amine salt.

Step 3: Amide Coupling

-

To a solution of the amine salt from Step 2 in a suitable solvent (e.g., DMF or DCM) is added a carboxylic acid (1.1 eq), a coupling agent such as HATU or EDCI/HOBt (1.2 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 eq).

-

The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

The reaction is quenched with water and extracted with an organic solvent.

-

The combined organic layers are washed successively with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The final product is purified by column chromatography or recrystallization.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Tert-butyl 4-bromo-2-fluorobenzylcarbamate.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and medicinal chemistry. A thorough understanding of its properties, a careful selection of suppliers, and rigorous in-house quality control are essential for its effective use in research. The synthetic strategies and protocols outlined in this guide provide a framework for the successful application of this important reagent in the laboratory.

References

-

Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 105–115. [Link]

-

PubChem. (n.d.). Tert-butyl 4-bromo-2-fluorobenzylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PubMed. [Link]

-

PrepChem. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). tert-butyl (4-bromo-2-fluorobenzyl)carbamate. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzylamine. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-bromo-2-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1. 1H-NMR of tert-Butyl 2-bromoethylcarbamate, 1. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. Retrieved from [Link]

-

TECNALIA. (n.d.). Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines. Retrieved from [Link]

Sources

- 1. UV- Vis Spectrum of Benzylamine | SIELC Technologies [sielc.com]

- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tert-butyl 4-bromo-2-fluorobenzylcarbamate | C12H15BrFNO2 | CID 53432589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. appretech.com [appretech.com]

- 7. 864262-97-5 TERT-BUTYL 4-BROMO-2-FLUOROBENZYLCARBAMATE [king-pharm.com]

- 8. 864262-97-5 TERT-BUTYL 4-BROMO-2-FLUOROBENZYLCARBAMATE [king-pharm.com]

- 9. tert-Butyl 4-bromo-2-fluorobenzoate | C11H12BrFO2 | CID 46738774 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety and handling of Tert-butyl 4-bromo-2-fluorobenzylcarbamate

An In-depth Technical Guide to the Safe Handling of Tert-butyl 4-bromo-2-fluorobenzylcarbamate

This document provides a comprehensive technical overview of the safety protocols and handling procedures for Tert-butyl 4-bromo-2-fluorobenzylcarbamate (CAS No: 864262-97-5). It is intended for researchers, chemists, and drug development professionals who may utilize this compound as a building block in complex organic synthesis. The guidance herein is synthesized from established chemical safety principles, regulatory standards, and an understanding of the compound's inherent reactivity, particularly concerning its Boc-protecting group.

Compound Profile and Physicochemical Properties

Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a halogenated and Boc-protected amine derivative commonly employed in the synthesis of novel pharmaceutical agents. The presence of a fluorinated and brominated phenyl ring, combined with a reactive (yet protected) benzylamine moiety, makes it a versatile intermediate. Understanding its fundamental properties is the first step in a robust safety assessment.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(4-bromo-2-fluorophenyl)methyl]carbamate | [1] |

| CAS Number | 864262-97-5 | [1] |

| Molecular Formula | C₁₂H₁₅BrFNO₂ | [1] |

| Molecular Weight | 304.16 g/mol | [2] |

| Appearance | White to off-white solid (Typical) | Supplier Dependent |

Hazard Identification and Classification

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally published, its classification can be reliably inferred from structurally analogous compounds, such as tert-butyl 4-bromo-2-fluorobenzoate.[3][4] Researchers must handle this compound, at a minimum, with the precautions required for a substance with the following GHS classifications.

-

Signal Word: Warning

GHS Hazard Statements:

NFPA 704 Hazard Diamond

For emergency response situations, the National Fire Protection Association (NFPA) 704 standard provides a rapid, visual assessment of hazards.[5][6] The ratings below are estimated based on the known hazards of similar chemical structures and should be confirmed with a supplier-specific SDS when available.

| Hazard Category | Rating | Explanation |

| Health (Blue) | 2 | Can cause temporary incapacitation or residual injury.[6][7] |

| Flammability (Red) | 1 | Must be preheated before ignition can occur.[5] |

| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions.[6] |

| Special (White) | - | No special hazards indicated. |

Chemical Reactivity and Stability Profile

A core aspect of safe handling is understanding the compound's chemical nature, particularly the stability of the tert-butoxycarbonyl (Boc) protecting group.

-

Stability: The compound is stable under recommended storage conditions in a tightly sealed container.

-

Acid Sensitivity: The Boc group is a cornerstone of amine protection strategy precisely because of its lability under acidic conditions.[8][9] It is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid.[10][11] This deprotection mechanism proceeds via the formation of a stable tert-butyl cation, which subsequently decomposes to isobutylene and CO₂.[11] This reactivity profile is not hazardous in a controlled synthetic context but is critical for defining chemical incompatibilities.

-

Incompatible Materials: To prevent unintended reactions and degradation, avoid contact with:

-

Strong Acids: (e.g., HCl, H₂SO₄, TFA) will cause deprotection of the amine.[10]

-

Strong Oxidizing Agents: (e.g., peroxides, nitrates) can lead to vigorous, exothermic reactions.[12]

-

Strong Bases: While the Boc group is generally base-stable, strong bases should still be considered incompatible in storage.[12]

-

-

Hazardous Decomposition Products: Under combustion, the compound may decompose to release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).

Exposure Controls and Safe Handling Protocols

Adherence to Occupational Safety and Health Administration (OSHA) standards is mandatory in all U.S. laboratories.[13] The following protocols are designed to minimize exposure and ensure a safe working environment, in line with the OSHA Laboratory Standard (29 CFR 1910.1450).[14]

Engineering Controls

Primary containment is the most effective method of exposure prevention.

-

Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to control airborne dust and vapors.[15]

-

Emergency Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[12]

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical.[15][16]

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing.

-

Hand Protection: Nitrile gloves are required. Always check the manufacturer's data for compatibility and breakthrough times. Dispose of contaminated gloves immediately.

-

Skin and Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure legs and feet are covered with long pants and closed-toe shoes.

Standard Operating Procedure (SOP) for Handling

The following workflow ensures a systematic and safe approach to handling Tert-butyl 4-bromo-2-fluorobenzylcarbamate.

Accidental Release and Fire-Fighting

-

Spill Response: For a small spill, ensure the area is well-ventilated and personnel are wearing full PPE. Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.

-

Fire-Fighting: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. Firefighters should wear self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products. [17]

Disposal Considerations

All waste containing this compound, including empty containers, must be treated as hazardous waste. [18]* Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.

-

Do not allow the product to enter drains or waterways. [17]* Contact a licensed professional waste disposal service to arrange for pickup and disposal.

References

-

NFPA 704 - Wikipedia. [Link]

-

What Is the NFPA Fire Diamond? (NFPA 704) - US Hazmat Storage. [Link]

-

Hazardous Materials Facility Markings. [Link]

-

NFPA 704 Standard System for Identification of Hazards of Materials for Emergency Response - ResponderHelp. [Link]

-

Tert-butyl 4-bromo-2-fluorobenzylcarbamate | C12H15BrFNO2 | CID 53432589 - PubChem. [Link]

-

Laboratory Safety Guidance - OSHA. [Link]

-

Protecting Groups for Amines: Carbamates - Master Organic Chemistry. [Link]

-

NFPA Chemicals - New Environment Inc. [Link]

-

BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Decoding OSHA Laboratory Standards: Safety Essentials - IPG. [Link]

-

OSHA Standards to Know Before Starting Your Lab. [Link]

-

OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response (ASPR). [Link]

-

OSHA Laboratory Standard - NCBI - NIH. [Link]

-

Boc Protecting Group for Amines - Chemistry Steps. [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

-

(Z)-tert-Butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate - PubChem. [Link]

-

tert-Butyl 4-bromo-2-fluorobenzoate | C11H12BrFO2 | CID 46738774 - PubChem. [Link]

-

MSDS of tert-butyl (2-bromo-5-fluoropyridin-4-yl)carbamate. [Link]

-

tert-butyl (4-bromo-2-fluorobenzyl)carbamate - Appretech Scientific Limited. [Link]

Sources

- 1. Tert-butyl 4-bromo-2-fluorobenzylcarbamate | C12H15BrFNO2 | CID 53432589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appretech.com [appretech.com]

- 3. aksci.com [aksci.com]

- 4. tert-Butyl 4-bromo-2-fluorobenzoate | C11H12BrFO2 | CID 46738774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NFPA 704 - Wikipedia [en.wikipedia.org]

- 6. ushazmatstorage.com [ushazmatstorage.com]

- 7. cdp.dhs.gov [cdp.dhs.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 12. fishersci.com [fishersci.com]

- 13. osha.gov [osha.gov]

- 14. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. ipgsf.com [ipgsf.com]

- 16. lighthouselabservices.com [lighthouselabservices.com]

- 17. capotchem.cn [capotchem.cn]

- 18. assets.thermofisher.com [assets.thermofisher.com]

Tert-butyl 4-bromo-2-fluorobenzylcarbamate solubility and stability

An In-depth Technical Guide to the Solubility and Stability of Tert-butyl 4-bromo-2-fluorobenzylcarbamate

Introduction

Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a key intermediate in modern organic synthesis and medicinal chemistry. As a derivative of benzylamine, it features a tert-butyloxycarbonyl (Boc) protecting group, a common strategy to temporarily mask the reactivity of a primary amine. This functionalization allows for selective chemical transformations at other positions of the molecule. Its utility is prominent in the construction of complex molecules, particularly in the development of novel pharmaceutical agents where precise molecular architecture is paramount.[1][2][3][4]

The physical and chemical properties of such an intermediate—specifically its solubility in various solvent systems and its stability under diverse environmental conditions—are critical parameters that dictate its handling, reaction setup, purification, and long-term storage. A thorough understanding of these characteristics is essential for developing robust, reproducible, and scalable synthetic processes. This guide provides a comprehensive technical overview of the solubility and stability profile of Tert-butyl 4-bromo-2-fluorobenzylcarbamate, offering both theoretical insights and practical, field-proven experimental protocols.

Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. The structure of Tert-butyl 4-bromo-2-fluorobenzylcarbamate, with its halogenated aromatic ring and lipophilic Boc group, suggests moderate lipophilicity and limited aqueous solubility.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(4-bromo-2-fluorophenyl)methyl]carbamate | PubChem[5] |

| CAS Number | 864262-97-5 | PubChem[5] |

| Molecular Formula | C₁₂H₁₅BrFNO₂ | PubChem[5] |

| Molecular Weight | 304.15 g/mol | PubChem[5] |

| Predicted XLogP3 | 3.2 | PubChem[5] |

| Polar Surface Area | 38.3 Ų | PubChem[5] |

The predicted XLogP3 value of 3.2 indicates a preference for a lipid environment over an aqueous one, suggesting low water solubility.

Solubility Profile Assessment

Solubility is a critical factor for any compound intended for use in solution-phase chemistry or for formulation development. The assessment of solubility in a range of solvents provides the necessary data to select appropriate media for synthesis, purification, and analytical characterization.

Theoretical Solubility Assessment

Based on its structure, Tert-butyl 4-bromo-2-fluorobenzylcarbamate is predicted to be:

-

Highly soluble in common polar aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone.

-

Soluble in polar protic solvents like methanol, ethanol, and isopropanol.

-

Poorly soluble to insoluble in water and non-polar hydrocarbon solvents like hexanes. The bulky, non-polar tert-butyl group and the hydrophobic bromofluorophenyl ring significantly outweigh the hydrogen bonding capability of the carbamate N-H group, leading to low aqueous solubility.

Experimental Protocol for Solubility Determination

To quantitatively determine the solubility, a robust and reproducible method is required. The following equilibrium shake-flask method is a standard approach.

Causality: The shake-flask method ensures that the solvent becomes fully saturated with the solute, reaching a true equilibrium. Subsequent analysis by a validated quantitative method like HPLC provides an accurate measurement of the dissolved concentration.

Protocol:

-

Preparation: Add an excess amount of Tert-butyl 4-bromo-2-fluorobenzylcarbamate to a series of vials, each containing a known volume (e.g., 2 mL) of a selected solvent (e.g., Water, pH 4.0 buffer, pH 7.4 buffer, Methanol, Acetonitrile, THF). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker or rotator at a constant, controlled temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for the excess solid to settle.

-

Filtration/Centrifugation: Carefully withdraw a known volume of the supernatant. To remove any undissolved micro-particles, which would falsely elevate the measured concentration, centrifuge the supernatant at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter compatible with the solvent.

-

Dilution: Accurately dilute the clear supernatant with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 4) against a standard curve prepared from a known concentration of the compound.

Data Presentation: Anticipated Solubility

The following table presents the expected solubility profile based on the compound's structure.

| Solvent | Type | Expected Solubility |

| Water | Aqueous | < 0.1 mg/mL (Insoluble) |

| Phosphate Buffer (pH 7.4) | Aqueous Buffer | < 0.1 mg/mL (Insoluble) |

| Acetate Buffer (pH 4.0) | Aqueous Buffer | < 0.1 mg/mL (Insoluble) |

| Methanol (MeOH) | Polar Protic | > 50 mg/mL (Freely Soluble) |

| Acetonitrile (ACN) | Polar Aprotic | > 50 mg/mL (Freely Soluble) |

| Tetrahydrofuran (THF) | Polar Aprotic | > 100 mg/mL (Very Soluble) |

| Dichloromethane (DCM) | Non-polar | > 100 mg/mL (Very Soluble) |

| Hexanes | Non-polar | < 1 mg/mL (Sparingly Soluble) |

Visualization: Solubility Determination Workflow

Caption: Workflow for experimental solubility determination.

Stability Profile and Forced Degradation

Understanding the chemical stability of a molecule is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradants that could arise during synthesis or formulation. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are the cornerstone of this evaluation.[6][7] They involve exposing the compound to stress conditions to accelerate its decomposition.

General Stability of Carbamates

The carbamate functional group is generally stable, behaving as an "amide-ester" hybrid.[3] However, it possesses two primary points of lability:

-

The Carbamate Linkage: This can undergo hydrolysis, particularly under strong basic conditions.[6]

-

The Tert-butyl (Boc) Group: This is a well-known acid-labile protecting group, designed to be removed under acidic conditions.[8]

Experimental Protocol for Forced Degradation

This protocol is designed to systematically evaluate the stability of Tert-butyl 4-bromo-2-fluorobenzylcarbamate under various stress conditions.

Causality: This study is self-validating. By subjecting the compound to a range of orthogonal stress conditions (acid, base, oxidant, heat, light), we can systematically probe its weaknesses and establish a comprehensive degradation map. The goal is to achieve 5-20% degradation, which is sufficient to identify and quantify major degradants without completely consuming the parent compound.[6]

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent, such as acetonitrile or methanol, at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 1N Hydrochloric Acid (HCl).

-

Heat the solution at 60 °C for 24-48 hours.

-

At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 1N Sodium Hydroxide (NaOH), dilute with mobile phase, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 1N Sodium Hydroxide (NaOH).

-

Keep the solution at room temperature for 24-48 hours. Base-catalyzed hydrolysis is often rapid and may not require heat.

-

At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 1N HCl, dilute with mobile phase, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3-6% Hydrogen Peroxide (H₂O₂).[6]

-

Store the solution at room temperature, protected from light, for 48 hours.

-

At specified time points, withdraw an aliquot, dilute with mobile phase, and analyze by HPLC.

-

-

Thermal Degradation:

-

Place a solid sample of the compound in a controlled temperature oven at 80 °C for 7 days.

-

Also, place a vial of the stock solution in the oven.

-

At specified time points, dissolve the solid sample or dilute the solution sample and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples by HPLC.

-

Visualization: Forced Degradation Workflow

Caption: General workflow for a forced degradation study.

Anticipated Degradation Pathways

The chemical structure allows for the prediction of two primary degradation pathways under hydrolytic stress.

1. Acid-Catalyzed Degradation (De-protection): Under acidic conditions, the Boc group is expected to be the primary site of cleavage via the formation of a stable tert-butyl carbocation.

Caption: Predicted degradation pathway under acidic conditions.

2. Base-Catalyzed Degradation (Hydrolysis): Under basic conditions, the carbamate ester linkage is susceptible to nucleophilic attack by hydroxide ions, leading to the collapse of the carbamate moiety.

Caption: Predicted degradation pathway under basic conditions.

Analytical Methodologies

A validated, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this type of molecule.[6][7]

Causality: A stability-indicating method is one that can accurately measure the decrease in the active substance concentration due to degradation. This is achieved by ensuring baseline separation between the peak of the intact parent compound and the peaks of all potential degradation products and impurities.

Protocol for a Stability-Indicating HPLC Method

| Parameter | Recommended Condition | Rationale |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately lipophilic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to ensure consistent peak shape for the analyte. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak resolution. |

| Gradient | 10% B to 90% B over 20 minutes | A gradient elution is necessary to elute the parent compound and separate it from potentially more polar (degradation products) or less polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |

| Detection | UV at 220 nm and 254 nm | The aromatic ring will have strong absorbance in the UV region. Monitoring multiple wavelengths can help in identifying impurities. |

Safe Handling and Storage Recommendations

Based on the anticipated stability profile, the following handling and storage procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from direct sunlight and heat. For long-term storage, refrigeration (2-8 °C) is advisable.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. The Boc group is particularly sensitive to acidic conditions.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of any dust or vapors.

Conclusion

Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a compound of significant interest in synthetic chemistry. Its utility is maximized when its physicochemical properties are well-understood. It exhibits solubility characteristics typical of a moderately lipophilic, protected amine, being freely soluble in common organic solvents but poorly soluble in aqueous media. Its stability is robust under neutral conditions, but it is susceptible to degradation via two distinct pathways: acid-catalyzed cleavage of the Boc protecting group and base-catalyzed hydrolysis of the carbamate linkage. The protocols and data presented in this guide provide a solid framework for researchers to handle, store, and utilize this valuable chemical intermediate effectively and safely.

References

- BenchChem. (n.d.). Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability.

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

- Restek Corporation. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food.

-

Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-297. Retrieved from [Link]

-

Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri-Columbia. Retrieved from [Link]

-

Restek Corporation. (n.d.). Effective Analysis Carbamate Pesticides. Separation Science. Retrieved from [Link]

-

Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

-

Werner, M. W., & Furlong, E. T. (1995). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. U.S. Geological Survey. Retrieved from [Link]

-

Engebretson, J. A. (2002). Chromatographic Analysis of Insecticidal Carbamates. Journal of AOAC International, 85(1), 208-217. Retrieved from [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-297. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53432589, Tert-butyl 4-bromo-2-fluorobenzylcarbamate. Retrieved from [Link]

-

Akbari, J., & Heydari, A. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2(3), 237-241. Retrieved from [Link]

-

Deadman, B. J., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(7), 1432-1438. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 6(12), 227-236. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tert-butyl 4-bromo-2-fluorobenzylcarbamate | C12H15BrFNO2 | CID 53432589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. BOC Protection and Deprotection [pt.bzchemicals.com]

Spectroscopic Characterization of Tert-butyl 4-bromo-2-fluorobenzylcarbamate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl 4-bromo-2-fluorobenzylcarbamate, a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and characterization of this molecule.

Introduction

Tert-butyl 4-bromo-2-fluorobenzylcarbamate (C₁₂H₁₅BrFNO₂) is a halogenated and N-Boc protected benzylamine derivative. The presence of bromine and fluorine atoms, along with the bulky tert-butyloxycarbonyl (Boc) protecting group, imparts unique chemical properties that are leveraged in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical applications. Accurate and unambiguous characterization of this intermediate is paramount for ensuring the integrity of subsequent synthetic steps and the final product. This guide provides a detailed analysis of its spectroscopic signature.

Chemical Structure and Numbering

For clarity throughout this guide, the following IUPAC naming and numbering scheme for Tert-butyl N-[(4-bromo-2-fluorophenyl)methyl]carbamate will be utilized.

Caption: Structure of Tert-butyl 4-bromo-2-fluorobenzylcarbamate.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Tert-butyl 4-bromo-2-fluorobenzylcarbamate, both ¹H and ¹³C NMR provide critical information, with the added complexity and diagnostic value of fluorine coupling.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the tert-butyl, methylene, carbamate N-H, and aromatic protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.45 | Singlet | 9H | -C(CH ₃)₃ |

| ~4.35 | Doublet | 2H | -NH-CH ₂-Ar |

| ~5.00 | Broad Triplet | 1H | -NH - |

| ~7.20 | Triplet | 1H | Ar-H ₅ |

| ~7.35 | Doublet of Doublets | 1H | Ar-H ₃ |

| ~7.45 | Doublet of Doublets | 1H | Ar-H ₆ |

Interpretation:

-

Tert-butyl Protons: The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.45 ppm. This upfield chemical shift is characteristic of the Boc protecting group.[1][2]

-

Methylene Protons: The two benzylic protons (-CH₂-) are diastereotopic due to the adjacent stereogenic center created by restricted rotation around the N-C(O) bond. They are expected to appear as a doublet around 4.35 ppm, coupled to the N-H proton.

-

Carbamate Proton: The N-H proton of the carbamate linkage is expected to give a broad triplet around 5.00 ppm due to coupling with the adjacent methylene protons and quadrupole broadening from the nitrogen atom.

-